Cas no 941905-59-5 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide)

N-(1-ブチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)-2-(2-メチルフェノキシ)アセタミドは、複雑な構造を持つ有機化合物であり、医薬品中間体や生物活性研究において重要な役割を果たします。この化合物は、テトラヒドロキノリン骨格とフェノキシアセタミド基を有し、高い分子安定性と特異的な相互作用能を示します。特に、脂溶性と分子サイズのバランスが良く、細胞膜透過性に優れるため、薬理学的アッセイにおけるリード化合物としての潜在性が注目されています。合成経路の最適化により、高純度での製造が可能であり、構造活性相関研究に有用な特性を備えています。

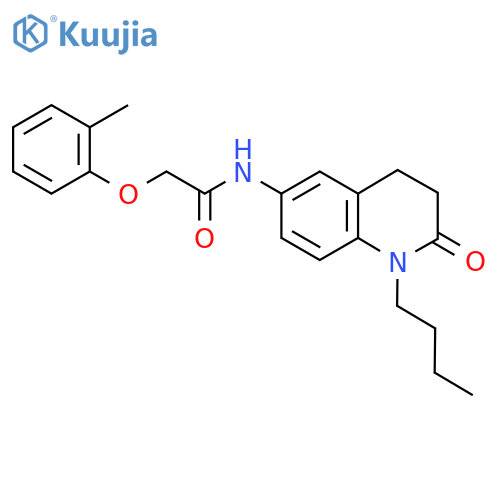

941905-59-5 structure

商品名:N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide 化学的及び物理的性質

名前と識別子

-

- 941905-59-5

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide

- F2384-0352

- AKOS024645087

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

- N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide

-

- インチ: 1S/C22H26N2O3/c1-3-4-13-24-19-11-10-18(14-17(19)9-12-22(24)26)23-21(25)15-27-20-8-6-5-7-16(20)2/h5-8,10-11,14H,3-4,9,12-13,15H2,1-2H3,(H,23,25)

- InChIKey: QDWLTVCTXVXDIB-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC2C=C(C=CC=2N1CCCC)NC(COC1C=CC=CC=1C)=O

計算された属性

- せいみつぶんしりょう: 366.19434270g/mol

- どういたいしつりょう: 366.19434270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 510

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 58.6Ų

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2384-0352-15mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

941905-59-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2384-0352-30mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

941905-59-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2384-0352-10mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

941905-59-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2384-0352-20mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

941905-59-5 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2384-0352-10μmol |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

941905-59-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2384-0352-75mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

941905-59-5 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2384-0352-50mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

941905-59-5 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2384-0352-1mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

941905-59-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2384-0352-2mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

941905-59-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2384-0352-100mg |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

941905-59-5 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

941905-59-5 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量